Bax inhibitor peptide, negative control
Overview
Description
Bax inhibitor peptide, negative control, is a synthetic peptide designed to serve as a control in experiments involving Bax inhibitor peptides. Bax is a pro-apoptotic protein that plays a crucial role in the regulation of programmed cell death (apoptosis). The this compound, does not suppress Bax-mediated apoptosis, making it an essential tool for validating the specificity and efficacy of Bax inhibitor peptides in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The Bax inhibitor peptide, negative control, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection, coupling, and cleavage steps, typically carried out under mild conditions to preserve the integrity of the peptide .
Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Bax inhibitor peptide, negative control, primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution under standard conditions .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups from amino acids.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitate peptide bond formation.
Cleavage: The peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Major Products: The primary product is the this compound, which is then purified to remove any side products or impurities .
Scientific Research Applications
Bax inhibitor peptide, negative control, is widely used in scientific research to validate the specificity and efficacy of Bax inhibitor peptides. Its applications span various fields, including:
Chemistry: Used as a control in studies involving peptide synthesis and characterization.
Biology: Employed in cell-based assays to confirm the role of Bax in apoptosis and to validate the effects of Bax inhibitor peptides.
Medicine: Utilized in preclinical studies to investigate the therapeutic potential of Bax inhibitors in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injuries
Mechanism of Action
The Bax inhibitor peptide, negative control, does not exert any inhibitory effects on Bax-mediated apoptosis. It serves as a control to demonstrate that any observed effects in experiments are due to the specific action of Bax inhibitor peptides and not nonspecific interactions .
Comparison with Similar Compounds
Bax inhibitor peptide (BIP): Specifically inhibits Bax-mediated apoptosis by binding to Bax and preventing its activation.
Bcl-2 binding peptide: Inhibits the anti-apoptotic protein Bcl-2, promoting apoptosis in cancer cells.
NEMO-binding domain peptide: Inhibits the interaction between NEMO and IκB kinase, modulating NF-κB signaling
Uniqueness: The Bax inhibitor peptide, negative control, is unique in its role as a control peptide. Unlike other peptides that actively modulate apoptosis pathways, it does not interfere with Bax function, making it an essential tool for validating experimental results .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N6O6S/c1-6-17(3)22(30)27(38)34-15-10-12-21(34)25(36)31-19(13-16-41-5)24(35)33-23(18(4)7-2)26(37)32-20(28(39)40)11-8-9-14-29/h17-23H,6-16,29-30H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWAAYKVABJBAQ-FQJIPJFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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